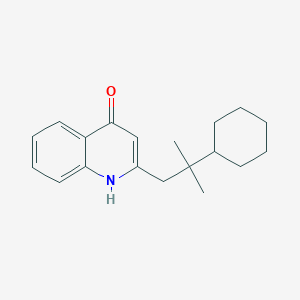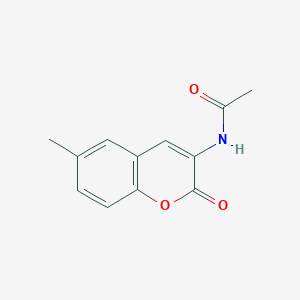![molecular formula C20H15N3O2 B5672317 2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B5672317.png)
2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds within this category often involves the attachment of an imidazole ring to a quinoline carboxylic acid core through various synthetic strategies. For instance, Frigola et al. (1987) reported the synthesis of novel 3-quinolinecarboxylic acid derivatives, characterized by a (1-imidazolyl)phenylmethyl group at the 7-position, employing chloro, fluoro, or methoxy groups at the 6-position [J. Frigola, A. Colombo, J. Mas, J. Pares, 1987]. Another approach described by Takano et al. (2003) involves synthesizing 7-heterocycle-substituted quinoxalinecarboxylic acids with improved physicochemical properties through a urethane linkage at the C-7 position [Y. Takano, F. Shiga, Jun Asano, N. Ando, H. Uchiki, Tsuyosi Anraku, 2003].
Molecular Structure Analysis
The molecular structure of these compounds is defined by the integration of imidazole and quinoline units, contributing to their unique chemical and biological properties. The structural elucidation often involves advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. Klásek et al. (2007, 2010) have contributed to understanding the molecular rearrangement and the formation of new indole and imidazolinone derivatives through the action of hydrochloric acid on 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones [A. Klásek, A. Lyčka, M. Holčapek, 2007; A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010].
Chemical Reactions and Properties
These compounds undergo various chemical reactions, leading to a wide range of derivatives with diverse biological activities. The reaction mechanisms often involve cyclization, rearrangement, and substitution reactions, contributing to the complexity and versatility of these molecules. For instance, the synthesis and reaction mechanisms of imidazoquinolines and their transformations under different conditions have been extensively studied, revealing pathways to novel indole and imidazolinone derivatives [A. Klásek, A. Lyčka, M. Holčapek, 2007; A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010].
Physical Properties Analysis
The physical properties of these compounds, such as solubility, stability, and crystalline structure, are crucial for their application potential. Studies like those by Takano et al. (2004) have shown that the introduction of specific functional groups, such as trifluoromethyl, can significantly improve the physicochemical properties of these molecules, including their biological activity and solubility [Y. Takano, F. Shiga, Jun Asano, W. Hori, Tsuyosi Anraku, Takashi Uno, 2004].
Chemical Properties Analysis
The chemical properties, including reactivity, bioactivity, and interaction with biological targets, define the utility of these compounds in various domains. The work by Ohmori et al. (1994) on quinoxalinediones possessing imidazolyl substituents highlights the importance of the imidazole ring as a bioisostere for cyano and nitro groups, showing potent activity for the AMPA receptor, which is crucial for neuroprotective efficacy [J. Ohmori, S. Sakamoto, H. Kubota, M. Shimizu‐Sasamata, M. Okada, S. Kawasaki, K. Hidaka, J. Togami, T. Furuya, K. Murase, 1994].
特性
IUPAC Name |
2-(4-imidazol-1-ylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-2-7-18-16(10-13)17(20(24)25)11-19(22-18)14-3-5-15(6-4-14)23-9-8-21-12-23/h2-12H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEOTZBUYRTOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-imidazol-1-yl)phenyl]-6-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5672237.png)
![9-(benzylsulfonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672245.png)
![N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5672248.png)

![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5672264.png)
![2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5672270.png)


![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]isonicotinamide hydrochloride](/img/structure/B5672287.png)
![1-methyl-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5672295.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5672303.png)
![2,3-dimethoxy-N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}benzamide](/img/structure/B5672309.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5672325.png)
![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5672335.png)